molecular formula C21H24N4O2S B243089 4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B243089
M. Wt: 396.5 g/mol
InChI Key: KVWCBSLSDZUOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. DMPT is a synthetic derivative of the natural compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which is commonly found in the urine of cows and pigs.

Scientific Research Applications

DMPT has been found to have potential applications in various areas of scientific research. It has been studied for its effects on animal growth, stress response, and reproductive performance. DMPT has also been investigated for its potential use as a feed additive in aquaculture to improve fish growth and feed efficiency. Additionally, DMPT has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamic-pituitary-gonadal axis to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to an increase in testosterone production in males and estrogen production in females. DMPT has also been found to increase the expression of genes involved in the regulation of growth and stress response.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. It has been found to increase the levels of testosterone and estrogen in animals, leading to improved reproductive performance. DMPT has also been shown to increase growth hormone levels and improve feed efficiency in animals. Additionally, DMPT has been found to reduce stress levels in animals, leading to improved overall health and performance.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPT in lab experiments is its ability to improve the growth and performance of animals, leading to more accurate and reliable results. However, there are also limitations to its use, such as the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on DMPT. One area of interest is its potential use as a feed additive in aquaculture to improve fish growth and feed efficiency. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on various physiological processes. Finally, DMPT's potential use in cancer treatment should also be further investigated.
In conclusion, DMPT is a chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of DMPT in various areas and to develop safe and effective applications.

Synthesis Methods

DMPT can be synthesized using a multistep process involving the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal, followed by the reaction with 4-methoxybenzaldehyde, and then the reaction with 2-thioxo-4,5,6,7-tetrahydro-1H-pyrimidine-5-carboxamide. The final product is obtained after purification and isolation of the compound.

properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-13-18(20(26)23-15-7-11-17(27-4)12-8-15)19(24-21(28)22-13)14-5-9-16(10-6-14)25(2)3/h5-12,19H,1-4H3,(H,23,26)(H2,22,24,28)

InChI Key

KVWCBSLSDZUOTC-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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